4-amino-5-(azepane-1-carbonyl)-3-[(furan-2-yl)methyl]-2,3-dihydro-1,3-thiazole-2-thione 4-amino-5-(azepane-1-carbonyl)-3-[(furan-2-yl)methyl]-2,3-dihydro-1,3-thiazole-2-thione
Brand Name: Vulcanchem
CAS No.: 1040644-17-4
VCID: VC11936537
InChI: InChI=1S/C15H19N3O2S2/c16-13-12(14(19)17-7-3-1-2-4-8-17)22-15(21)18(13)10-11-6-5-9-20-11/h5-6,9H,1-4,7-8,10,16H2
SMILES: C1CCCN(CC1)C(=O)C2=C(N(C(=S)S2)CC3=CC=CO3)N
Molecular Formula: C15H19N3O2S2
Molecular Weight: 337.5 g/mol

4-amino-5-(azepane-1-carbonyl)-3-[(furan-2-yl)methyl]-2,3-dihydro-1,3-thiazole-2-thione

CAS No.: 1040644-17-4

Cat. No.: VC11936537

Molecular Formula: C15H19N3O2S2

Molecular Weight: 337.5 g/mol

* For research use only. Not for human or veterinary use.

4-amino-5-(azepane-1-carbonyl)-3-[(furan-2-yl)methyl]-2,3-dihydro-1,3-thiazole-2-thione - 1040644-17-4

Specification

CAS No. 1040644-17-4
Molecular Formula C15H19N3O2S2
Molecular Weight 337.5 g/mol
IUPAC Name [4-amino-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazol-5-yl]-(azepan-1-yl)methanone
Standard InChI InChI=1S/C15H19N3O2S2/c16-13-12(14(19)17-7-3-1-2-4-8-17)22-15(21)18(13)10-11-6-5-9-20-11/h5-6,9H,1-4,7-8,10,16H2
Standard InChI Key SNZLWWMRNFWPDJ-UHFFFAOYSA-N
SMILES C1CCCN(CC1)C(=O)C2=C(N(C(=S)S2)CC3=CC=CO3)N
Canonical SMILES C1CCCN(CC1)C(=O)C2=C(N(C(=S)S2)CC3=CC=CO3)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₅H₁₉N₃O₂S₂, MW = 337.5 g/mol) features three distinct heterocyclic components:

  • Thiazole-2-thione core: A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively, with a thione group at position 2.

  • Azepane-1-carbonyl substituent: A seven-membered azepane ring conjugated to a carbonyl group at position 5 of the thiazole ring.

  • Furan-2-ylmethyl group: A furan ring attached via a methylene bridge at position 3 of the thiazole.

This combination of rigid and flexible heterocycles enhances its potential for diverse molecular interactions.

Spectroscopic Characterization

Key analytical data for structural elucidation include:

  • NMR spectroscopy: Expected signals include a singlet for the thione sulfur (δ ~160–170 ppm in ¹³C NMR) and characteristic splits for the azepane and furan protons.

  • Mass spectrometry: The molecular ion peak at m/z 337.5 aligns with the molecular weight, with fragmentation patterns indicating cleavage at the carbonyl and methylene linkages.

Synthesis and Synthetic Strategies

Multi-Step Organic Synthesis

The compound is synthesized through sequential reactions:

  • Thiazole ring formation: Condensation of thiourea derivatives with α-haloketones or α-haloesters under basic conditions.

  • Azepane conjugation: Acylation of the thiazole amine with azepane-1-carbonyl chloride in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide).

  • Furan-2-ylmethyl introduction: Alkylation at position 3 using furfuryl bromide or Mitsunobu conditions.

Optimization Challenges

  • Regioselectivity: Competing reactions at the thiazole’s amino and thione groups require careful protecting-group strategies.

  • Yield limitations: Reported yields for similar thiazole derivatives range from 15–40%, necessitating iterative optimization.

Comparative Analysis of Thiazole Derivatives

CompoundMolecular Weight (g/mol)Key Structural FeaturesBioactivity (IC₅₀)
4-Amino-5-(azepane-1-carbonyl)-3-[(furan-2-yl)methyl]-2,3-dihydro-1,3-thiazole-2-thione337.5Thiazole-2-thione, azepane, furanUnder investigation
5-Fluorouracil130.08Pyrimidine analog1.2 µM (HT-29 colon cancer)
Bis-Mannich base 13398.4Dual aminomethylated acetophenone0.8 µM (Jurkat cells)

Future Research Directions

Mechanistic Studies

  • Elucidate the compound’s interactions with DNA topoisomerases and kinases using X-ray crystallography or cryo-EM.

  • Assess synergy with existing chemotherapeutics (e.g., 5-fluorouracil) in combinatorial regimens .

Pharmacokinetic Profiling

  • Evaluate oral bioavailability and blood-brain barrier penetration in rodent models.

  • Optimize solubility via prodrug strategies (e.g., phosphate esterification).

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